molecular formula C6H8NO4PS-2 B1261739 4-Methyl-5-(2-phosphonatooxyethyl)thiazole(2-)

4-Methyl-5-(2-phosphonatooxyethyl)thiazole(2-)

Cat. No. B1261739
M. Wt: 221.17 g/mol
InChI Key: OCYMERZCMYJQQO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-(2-phosphonatooxyethyl)thiazole(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 4-methyl-5-(2-phosphonooxyethyl)thiazole;  major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 4-methyl-5-(2-phosphonooxyethyl)thiazole.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiazole Derivatives

    Thiazole derivatives, including 4-methyl-5-(2-phosphonatooxyethyl)thiazole, have been synthesized for various applications. These compounds are often used in medicinal chemistry due to their complex biological properties. For instance, the synthesis of new thiazole-(amino)methylphosphonic, phosphinic acids, and phosphine oxides has been reported, highlighting the versatility of thiazole compounds in chemical synthesis (Olszewski & Boduszek, 2010).

  • Corrosion Inhibition

    Thiazole derivatives have been studied for their role in corrosion inhibition. For example, 2-amino-4-methyl-thiazole has been investigated as a corrosion inhibitor for mild steel in HCl solution, demonstrating the potential of thiazole compounds in protecting metals against corrosion (Yüce, Mert, Kardaş, & Yazıcı, 2014).

  • Antimicrobial and Antifungal Activities

    Certain thiazole derivatives exhibit antimicrobial and antifungal activities. Research has shown that compounds containing thiazole and 1,3,4-thiadiazole rings demonstrate potential in this area, suggesting the usefulness of thiazole derivatives in developing new pharmacological agents (Gomha et al., 2017).

  • Application in Drug Discovery

    Thiazole compounds are widely used in drug discovery due to their diverse bioactivities. They serve as building blocks that can be substituted at various positions, offering possibilities for developing new drugs (Durcik et al., 2020).

Bioactivity and Pharmacological Potential

  • Anticancer Activities

    Some thiazole derivatives, such as those incorporating thiazole-4-carboxylic acid methyl ester, have shown moderate cytotoxicity against cancer cells, indicating their potential in cancer research and treatment (Chen et al., 2013).

  • Pharmacological Properties

    Basic esters of thiazole carboxylic acids have been investigated for their spasmolytic and stimulant properties on the central nervous system. This suggests a wide range of pharmacological applications for thiazole derivatives (Chance, Dirnhuber, & Robinson, 1946).

  • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition

    Thiazole-4-carboxamide adenine dinucleotide (TAD) analogs, which are structurally related to thiazole derivatives, have been synthesized as hydrolytically resistant compounds. These analogs retain potent activity against IMPDH, an enzyme critical in purine nucleotide biosynthesis, highlighting the therapeutic potential of thiazole derivatives in oncology and immunology (Marquez et al., 1986).

properties

Product Name

4-Methyl-5-(2-phosphonatooxyethyl)thiazole(2-)

Molecular Formula

C6H8NO4PS-2

Molecular Weight

221.17 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl phosphate

InChI

InChI=1S/C6H10NO4PS/c1-5-6(13-4-7-5)2-3-11-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10)/p-2

InChI Key

OCYMERZCMYJQQO-UHFFFAOYSA-L

Canonical SMILES

CC1=C(SC=N1)CCOP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-5-(2-phosphonatooxyethyl)thiazole(2-)
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